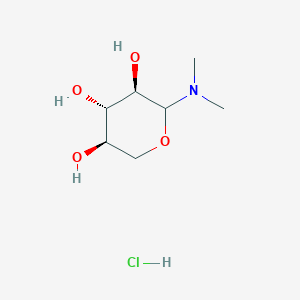

N-D-Xylosyldimethylamine hydrochloride

Description

N-D-Xylosyldimethylamine hydrochloride is a glycosylamine derivative comprising a xylose moiety conjugated to dimethylamine, with a hydrochloride counterion. However, specific data on its synthesis, properties, or applications are absent in the provided sources.

Properties

CAS No. |

179902-33-1 |

|---|---|

Molecular Formula |

C7H16ClNO4 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(3R,4S,5R)-2-(dimethylamino)oxane-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C7H15NO4.ClH/c1-8(2)7-6(11)5(10)4(9)3-12-7;/h4-7,9-11H,3H2,1-2H3;1H/t4-,5+,6-,7?;/m1./s1 |

InChI Key |

IZGHTMSDZUNRSO-VETZBGQHSA-N |

SMILES |

CN(C)C1C(C(C(CO1)O)O)O.Cl |

Isomeric SMILES |

CN(C)C1[C@@H]([C@H]([C@@H](CO1)O)O)O.Cl |

Canonical SMILES |

CN(C)C1C(C(C(CO1)O)O)O.Cl |

Synonyms |

(3R,4S,5R)-2-dimethylaminooxane-3,4,5-triol hydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The evidence highlights several amine hydrochlorides and related compounds, enabling indirect comparisons based on structural motifs, hazards, and applications.

Table 1: Key Properties of Similar Hydrochlorides

Structural and Functional Analysis

N-Nitrosodimethylamine vs. N-D-Xylosyldimethylamine Hydrochloride Structural Differences: N-Nitrosodimethylamine contains a nitroso group (-N=O) absent in the glycosylamine structure. Hazard Profile: N-Nitrosodimethylamine is a potent carcinogen (OSHA-regulated), whereas glycosylamines like this compound are generally less toxic due to their sugar-derived stability .

Benzydamine Hydrochloride and Memantine Hydrochloride

- Functional Groups : Both contain aromatic or bulky substituents, contrasting with the aliphatic dimethylamine and xylose in N-D-Xylosyldimethylamine.

- Applications : Benzydamine and memantine are clinically used, suggesting that glycosylamine hydrochlorides might also target neurological or inflammatory pathways, though specific studies are lacking .

Diethylamine Hydrochloride and 2-Chloro-N,N-diethylethylamine Hydrochloride

- Reactivity : These simpler hydrochlorides are reactive intermediates in organic synthesis. The xylosyl group in N-D-Xylosyldimethylamine may confer stereoselectivity or biocompatibility, useful in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.